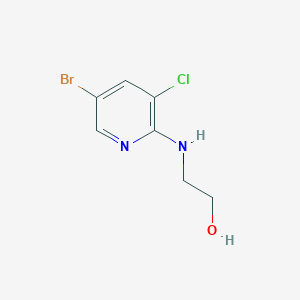![molecular formula C10H7NOS B3139071 4-Methoxybenzo[b]thiophene-2-carbonitrile CAS No. 476199-13-0](/img/structure/B3139071.png)
4-Methoxybenzo[b]thiophene-2-carbonitrile
Descripción general
Descripción
Aplicaciones Científicas De Investigación
Anticancer Properties: Researchers have investigated derivatives of this compound for their potential as anticancer agents. Their ability to inhibit tumor growth and induce apoptosis makes them promising candidates for further study .
Anti-Inflammatory Activity: Certain 4-methoxybenzo[b]thiophene-2-carbonitrile derivatives exhibit anti-inflammatory effects. These compounds could be explored as novel anti-inflammatory drugs .
Material Science and Organic Electronics
The thiophene ring system plays a crucial role in material science and organic electronics. Here’s how 4-methoxybenzo[b]thiophene-2-carbonitrile contributes:
Organic Semiconductors: Thiophene-based compounds are essential components in organic semiconductors. Researchers have studied their electronic properties and charge transport behavior for applications in organic field-effect transistors (OFETs) and solar cells .
Organic Light-Emitting Diodes (OLEDs): The incorporation of thiophene derivatives, including 4-methoxybenzo[b]thiophene-2-carbonitrile, enhances the performance of OLEDs. These compounds contribute to efficient light emission and color tuning .
Corrosion Inhibition
In industrial chemistry, thiophene derivatives are employed as corrosion inhibitors. Their ability to protect metals from corrosion makes them valuable in various applications .
Antimicrobial Properties: Some thiophene derivatives exhibit antimicrobial activity, which could be explored further for pharmaceutical or agricultural purposes .
Antihypertensive and Anti-Atherosclerotic Properties: The thiophene ring system has been associated with antihypertensive and anti-atherosclerotic effects, making it an interesting avenue for drug development .
Propiedades
IUPAC Name |
4-methoxy-1-benzothiophene-2-carbonitrile | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H7NOS/c1-12-9-3-2-4-10-8(9)5-7(6-11)13-10/h2-5H,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NPZRJYCTEAXADH-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C2C=C(SC2=CC=C1)C#N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H7NOS | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
189.24 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methoxybenzo[b]thiophene-2-carbonitrile | |
Synthesis routes and methods
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![N-[(E,2R,3S)-1,3-Dihydroxyoctadec-4-en-2-yl]-12-[(4-nitro-2,1,3-benzoxadiazol-7-yl)amino]dodecanamide](/img/structure/B3139017.png)




![2-Thiophenemethanol, 5-[4-(trifluoromethyl)phenyl]-](/img/structure/B3139065.png)
![[2-(2,6-Dimethylphenoxy)ethyl]ethylamine hydrochloride](/img/structure/B3139076.png)

